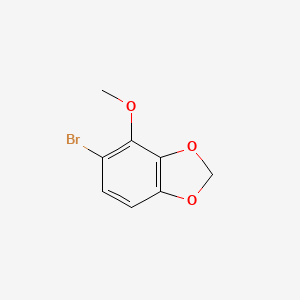

5-Bromo-4-methoxy-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBKQPNOKDTJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 4 Methoxy 1,3 Benzodioxole

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key locus of reactivity, enabling a variety of synthetic transformations.

Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

The aryl bromide functionality of 5-Bromo-4-methoxy-1,3-benzodioxole is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general mechanism is well-established. masterorganicchemistry.com The catalytic cycle is understood to proceed through three fundamental steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. masterorganicchemistry.com The choice of ligands, base, and solvent system is crucial for the efficiency of such couplings. uzh.ch

Table 1: Illustrative General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. |

| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF/Water mixtures |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

This table represents generalized conditions and would require optimization for the specific substrate, this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers another avenue for the transformation of the aryl bromide. In these reactions, the bromine atom is displaced by a nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group generally facilitates the reaction by stabilizing the intermediate Meisenheimer complex.

In the case of this compound, the electronic influence of the methoxy (B1213986) and methylenedioxy groups would play a significant role in its reactivity towards nucleophiles. While detailed experimental data for this specific compound is scarce, related studies on other brominated aromatic ethers provide insights into potential reaction pathways.

Metal-Mediated Transformations

The aryl bromide can also undergo various metal-mediated transformations beyond palladium catalysis. For instance, lithium-halogen exchange using organolithium reagents like n-butyllithium or t-butyllithium would generate a highly reactive aryllithium species. This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.

Another important transformation is the formation of Grignard reagents by reacting the aryl bromide with magnesium metal. The resulting organomagnesium compound is a powerful nucleophile that can participate in reactions with carbonyl compounds, nitriles, and other electrophiles.

Reactivity of the Methoxy Substituent

The methoxy group, an ether linkage to the aromatic ring, has its own characteristic reactivity, primarily involving its cleavage.

Cleavage Reactions of Methylenedioxy Bridges and Methoxy Groups

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed to deprotect a phenolic hydroxyl group. This is typically achieved using strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). nih.gov The reaction with HBr or HI proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. nih.gov

The methylenedioxy bridge of the 1,3-benzodioxole (B145889) ring system is generally more robust than a simple methoxy group but can also be cleaved under specific and often harsh conditions. Reductive cleavage methods have been reported for 1,3-benzodioxole derivatives.

Electrophilic and Nucleophilic Reactions of the Benzodioxole Ring System

The benzodioxole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the methoxy and bromo substituents already present on the ring. The electron-donating nature of the oxygen atoms in the dioxole ring and the methoxy group would activate the ring towards electrophiles, while the bromine atom would have a deactivating, yet ortho-, para-directing influence. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net

Conversely, nucleophilic attack directly on the benzodioxole ring is less common unless the ring is activated by strongly electron-withdrawing groups, which is not the case for this compound.

Derivatization and Functionalization Strategies

There is currently a lack of published research detailing the derivatization and functionalization of this compound. While the bromo and methoxy groups, along with the benzodioxole ring, suggest potential for various chemical transformations, no specific examples or optimized reaction conditions for this particular compound have been documented in the searched scientific literature.

Mechanistic Investigations of Reaction Pathways

No mechanistic investigations concerning the reaction pathways of this compound have been reported in the available scientific literature. Understanding the mechanisms would require dedicated studies, which appear not to have been conducted or published to date.

Advanced Applications in Organic Synthesis and Materials Science

5-Bromo-4-methoxy-1,3-benzodioxole as a Key Synthetic Intermediate

The reactivity of this compound, particularly the presence of a bromine atom, allows for a wide range of chemical modifications, making it a crucial intermediate for constructing elaborate molecular architectures. The electron-donating nature of the methoxy (B1213986) and methylenedioxy groups influences the reactivity of the aromatic ring, while the bromo substituent provides a handle for cross-coupling reactions.

Precursor in the Synthesis of Complex Organic Molecules

The this compound scaffold is integral to the synthesis of more complex molecules with significant chemical or biological properties. The bromine atom can be readily substituted or used in carbon-carbon bond-forming reactions to build larger, more intricate structures.

An example of its utility is in the creation of elaborate ester derivatives. Research has documented the synthesis of 4-Methoxyphenyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate. researchgate.net In this complex molecule, the core benzodioxole structure is further functionalized, demonstrating its role as a foundational scaffold. The synthesis, carried out in an anhydrous medium, results in a molecule where the methylenedioxobenzoate and methoxyphenyl parts are oriented at a significant dihedral angle to each other. researchgate.net

Furthermore, the closely related regioisomer, 6-bromo-1,3-benzodioxole, is used to synthesize complex heterocyclic systems like 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone. nih.gov This highlights the capability of the bromo-benzodioxole core to participate in reactions that form polycyclic and pharmacologically relevant structures.

Building Block for Heterocyclic Compound Libraries

The creation of libraries of diverse compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting point for generating such libraries due to the versatility of its bromine substituent, which is amenable to a variety of high-throughput coupling reactions.

A powerful illustration of this concept is found in the synthesis of new 1,3-benzodioxole (B145889) derivatives using a closely related starting material, (6-bromobenzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)methanol. worldresearchersassociations.comresearchgate.net This substrate undergoes a series of transformations to generate a key triazole-containing intermediate, which then serves as the platform for diversification. The critical step involves the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of the bromo-benzodioxole with various boronic acids. This reaction is highly efficient and tolerant of numerous functional groups, allowing for the generation of a wide array of biaryl and heteroaryl structures in good yields. worldresearchersassociations.comresearchgate.net The synthetic pathway demonstrates how a single brominated benzodioxole core can be leveraged to produce a large library of novel heterocyclic compounds.

Table 1: Representative Suzuki-Miyaura Coupling Reactions for Heterocycle Synthesis This table illustrates the reaction principle using a regioisomeric bromo-benzodioxole intermediate.

| Entry | Boronic Acid (Reactant) | Resulting Heterocyclic Product | Yield (%) |

| 1 | Isoxazole-4-boronic acid | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)isoxazole | High |

| 2 | Pyridine-3-boronic acid | 3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)pyridine | High |

| 3 | Quinoline-8-boronic acid | 8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)quinolone | High |

| 4 | Pyrimidine-5-boronic acid | 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)-2-(piperidin-1-yl)pyrimidine | Moderate |

| Source: Adapted from research on the synthesis of new 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net |

Scaffold for Agrochemicals and Related Derivatives

The 1,3-benzodioxole ring is a well-established pharmacophore in the agrochemical industry, appearing in numerous pesticides and plant growth regulators. frontiersin.org The specific substitution pattern of this compound makes it a valuable precursor for novel agrochemical agents.

One area of application is in the development of plant growth promoters. Research into auxin receptor agonists, which can enhance root growth, has identified lead compounds based on the 1,3-benzodioxole structure. frontiersin.orgnih.gov For instance, a series of N-(benzo[d] worldresearchersassociations.comgoogle.comdioxol-5-yl)-2-(one-benzylthio)acetamide compounds were designed and synthesized, showing remarkable effects on root development in species like Arabidopsis thaliana and Oryza sativa (rice). frontiersin.orgnih.gov The ability to modify the benzodioxole core, for which this compound is a prime candidate, is crucial for optimizing activity and creating new, potent growth regulators.

Additionally, the simpler analogue, 5-Bromo-1,3-benzodioxole, is a known intermediate in the synthesis of Piperonyl Butoxide. medchemexpress.com Piperonyl Butoxide is not an insecticide itself but acts as a synergist, enhancing the efficacy of pesticides like pyrethrins (B594832) by inhibiting metabolic enzymes in insects. This established application underscores the importance of brominated benzodioxoles as scaffolds in developing compounds that improve agricultural productivity and protection.

Design and Synthesis of Novel Materials Incorporating the Benzodioxole Core

The unique electronic and structural characteristics of the benzodioxole ring system make it an attractive component for the design of advanced materials with tailored properties. The incorporation of the this compound unit into larger molecular or polymeric structures can impart specific optical, electronic, or physical characteristics.

Photoactive and Optoelectronic Materials

The development of new organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on molecules with precisely controlled electronic properties. The 1,3-benzodioxole moiety, with its fused ring system and oxygen heteroatoms, can influence the HOMO/LUMO energy levels of a conjugated molecule. The presence of an electron-donating methoxy group and a modifiable bromo group on the this compound scaffold provides a means to tune these electronic properties.

While specific research focusing on incorporating this exact molecule into photoactive materials is not widely documented, its structure is analogous to building blocks used in the synthesis of materials for organic electronics. The bromine atom allows for its integration into larger π-conjugated systems via cross-coupling reactions. This could enable the synthesis of novel dyes, emitters, or charge-transport materials where the benzodioxole core helps to fine-tune the material's absorption and emission spectra or its charge-carrier mobility.

Computational and Theoretical Studies of 5 Bromo 4 Methoxy 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for its balance of accuracy and computational cost. For molecules like 5-Bromo-4-methoxy-1,3-benzodioxole, DFT is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties.

DFT calculations on related benzodioxole structures have been used to analyze molecular geometry, vibrational spectra, and electronic characteristics. For instance, studies on 5-nitro-1,3-benzodioxole (B1580859) have utilized DFT to assign vibrational wavenumbers from FT-IR and FT-Raman spectra. uq.edu.au Similarly, research on 4-Bromo-3-(methoxymethoxy) benzoic acid used the B3LYP/6-311++G(d,p) level of theory to determine molecular parameters and predict reactivity. nih.gov These studies establish a reliable framework for applying DFT to this compound to elucidate its structural and electronic properties.

Key parameters obtained from DFT calculations include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's most stable three-dimensional shape. Furthermore, DFT can compute various electronic properties that are crucial for understanding reactivity, as shown in the table below for a related compound.

Table 1: Exemplary DFT-Calculated Electronic Properties for a Benzodioxole Derivative (Note: Data is illustrative for a related benzodioxole compound to show typical DFT outputs.)

| Property | Calculated Value |

|---|---|

| Total Energy | -2850.45 Hartree |

| Dipole Moment | 3.5 Debye |

| Ionization Potential | 8.2 eV |

| Electron Affinity | 1.9 eV |

| Hardness | 3.15 eV |

This interactive table provides examples of electronic property values that can be obtained for a molecule like this compound using DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, leading to the formation of bonding and antibonding molecular orbitals. mdpi.com A critical aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For benzodioxole derivatives, HOMO-LUMO analysis reveals how substituents affect the electronic landscape. nih.gov The HOMO is often located on the electron-rich aromatic ring and dioxole moiety, while the LUMO may be distributed across the ring system, influenced by electron-withdrawing groups. In this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom would significantly influence the energies and spatial distribution of these frontier orbitals.

Table 2: Illustrative Frontier Orbital Data for a Substituted Benzodioxole (Note: The following data is for a representative related compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

This interactive table showcases typical frontier orbital energy values that would be calculated for this compound to assess its reactivity.

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. Theoretical calculations can generate spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

For NMR spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can predict the ¹H and ¹³C chemical shifts. These predictions are highly useful for assigning peaks in experimental spectra. Predicted NMR spectra are available for numerous benzodioxole derivatives, demonstrating the utility of this approach.

Vibrational spectroscopy (IR and Raman) can also be simulated. DFT calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods, providing a close match to experimental data. uq.edu.au

Reaction Pathway Modeling and Transition State Analysis

Understanding how a molecule reacts is a central theme in chemistry. Computational methods allow for the modeling of reaction pathways and the characterization of transition states. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.

For this compound, this could involve modeling electrophilic aromatic substitution, nucleophilic substitution at the bromine-bearing carbon, or reactions involving the methoxy group. Transition state theory is used to locate the high-energy transition state structures that connect reactants and products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. While specific studies on this molecule are not prevalent, the methodologies are well-established for similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and undergo conformational changes. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a molecule with rotatable bonds, like the methoxy group in this compound, MD simulations can explore its conformational landscape. These simulations reveal the preferred orientations of the substituent groups and the energy barriers between different conformations. The Automated Topology Builder (ATB) is a resource that can help in developing the necessary force fields for MD simulations of novel molecules like substituted benzodioxoles. Such studies provide a dynamic picture of the molecule's behavior in different environments, such as in solution or within a biological system.

Intermolecular Interactions and Supramolecular Aggregation Studies

The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. Computational methods are used to study non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking.

In the solid state, this compound would likely exhibit a variety of intermolecular interactions. The bromine atom can participate in halogen bonding, while the aromatic ring can engage in π-π stacking with neighboring molecules. The oxygen atoms of the methoxy and dioxole groups can act as hydrogen bond acceptors. Crystal structure prediction methods and analysis of known crystal structures of related compounds, such as 5-Bromo-1,3-benzodioxole-4-carboxaldehyde, can provide models for these interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. It maps the close contacts between molecules, providing a detailed picture of the forces that hold the crystal together. Studies on related structures show the importance of C-H···O and π-π stacking interactions in the formation of supramolecular assemblies.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its reactivity. These models are invaluable in predicting the chemical behavior of new or untested molecules, thereby guiding synthesis and experimental design. While specific QSRR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand its potential reactivity based on its structural features and by drawing parallels with studies on analogous compounds.

A typical QSRR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. These descriptors are then used as independent variables in statistical models, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, to predict a specific reactivity parameter (e.g., reaction rate, equilibrium constant, or susceptibility to a particular chemical transformation).

In the absence of specific experimental reactivity data for this compound, we can examine the calculated molecular descriptors for this compound and its close structural analogs to hypothesize potential reactivity trends. These descriptors provide a quantitative basis for comparing its likely chemical behavior to that of related molecules for which reactivity data may be known.

Below is a table of calculated molecular descriptors for this compound and a structurally related compound, 5-Bromo-1,3-benzodioxole. These descriptors are fundamental to building QSRR models.

| Molecular Descriptor | This compound | 5-Bromo-1,3-benzodioxole |

|---|---|---|

| Molecular Weight (g/mol) | 231.04 | 201.02 |

| Topological Polar Surface Area (TPSA) (Ų) | - | 18.46 |

| LogP (octanol-water partition coefficient) | - | 2.1778 |

| Hydrogen Bond Acceptors | - | 2 |

| Hydrogen Bond Donors | - | 0 |

| Rotatable Bonds | - | 0 |

Detailed Research Findings from Analogous Systems:

Furthermore, QSRR studies on the chromatographic behavior of small molecules, a field where this methodology is extensively used, often demonstrate the importance of descriptors such as the logarithm of the octanol-water partition coefficient (LogP) and topological polar surface area (TPSA). For this compound, these descriptors would be critical in predicting its retention in chromatographic systems, which is a reflection of its intermolecular interactions and, by extension, its potential for chemical interaction.

A hypothetical QSRR model for a specific reaction of this compound would likely incorporate a combination of descriptors:

Electronic Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and partial atomic charges would describe the molecule's susceptibility to electrophilic or nucleophilic attack. The electron-donating methoxy group would raise the HOMO energy, potentially making the aromatic ring more susceptible to electrophilic substitution, while the electron-withdrawing bromine atom would have a counteracting effect.

Steric Descriptors: Molar refractivity, molecular volume, and surface area would quantify the steric hindrance around potential reaction sites. The positions of the bromo and methoxy groups would create a specific steric environment that could influence the regioselectivity of reactions.

Hydrophobic Descriptors: LogP would be a key descriptor in modeling reactions occurring in biphasic systems or those involving interactions with biological membranes.

Emerging Research Areas and Future Perspectives for 5 Bromo 4 Methoxy 1,3 Benzodioxole

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and environmentally friendly reaction conditions, are increasingly being applied to the synthesis of complex molecules. uniroma1.it These principles aim to enhance reaction rates and lower temperatures, thereby minimizing the environmental impact of chemical processes. uniroma1.it The development of sustainable methods for synthesizing 5-Bromo-4-methoxy-1,3-benzodioxole and its derivatives is an active area of research.

One notable approach involves the use of greener reaction conditions and catalysts. For instance, research into the synthesis of related benzoquinone compounds, which can be key intermediates, has explored bromination and oxidation reactions using reagents like sodium persulfate, aiming for higher yields and more environmentally benign processes. researchgate.net The overarching goal is to develop synthetic pathways that are not only efficient but also adhere to the 12 principles of green chemistry, which include waste prevention and the use of less hazardous chemical syntheses. uniroma1.it

Flow Chemistry Applications in Benzodioxole Synthesis

Flow chemistry, which involves the continuous movement of reagents through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. mdpi.comrsc.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. nih.goveuropa.eu

The application of flow chemistry to the synthesis of benzodioxole derivatives is a promising area of research. mdpi.com For example, a continuous flow process for the acylation of 1,3-benzodioxole (B145889) has been developed using a recyclable heterogeneous catalyst. mdpi.com This method demonstrated a high conversion rate and selectivity in a short reaction time. mdpi.com The ability to operate reactions under superheated conditions in flow reactors can significantly boost reaction rates. rsc.org Furthermore, flow chemistry setups can be designed to handle toxic and explosive intermediates safely, which is a significant advantage in the synthesis of complex organic compounds. europa.eu

Table 1: Comparison of Batch vs. Flow Chemistry for Benzodioxole Acylation

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Catalyst | Homogeneous or Heterogeneous | Heterogeneous (Packed Bed) |

| Reaction Time | Longer | Shorter (e.g., 30 min) |

| Temperature Control | Less Precise | Precise |

| Scalability | More Difficult | Easier |

| Catalyst Recovery | Often requires separation steps | Simplified (catalyst remains in reactor) |

| Safety | Higher risk with exothermic reactions | Improved safety due to better heat dissipation |

This table is based on findings from a study on the continuous acylation of 1,3-benzodioxole. mdpi.com

Advanced Spectroscopic Characterization Techniques

The precise characterization of this compound and related compounds is crucial for understanding their structure and purity. Advanced spectroscopic techniques play a pivotal role in this process. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry are fundamental for elucidating the molecular structure. frontiersin.orgworldresearchersassociations.com

For instance, the synthesis of novel benzo[d] mdpi.comrsc.orgdioxole derivatives is often followed by detailed spectroscopic analysis to confirm the structure of the newly formed compounds. worldresearchersassociations.com In the characterization of related benzodioxole structures, researchers have utilized ¹H and ¹³C NMR to fully assign spectral data, including the determination of H-H and C-H coupling constants. mdpi.com High-resolution mass spectrometry (HRMS) is also employed to determine the exact mass of the synthesized compounds, further confirming their identity. frontiersin.org X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds. mdpi.comresearchgate.net

Development of Novel Synthetic Methodologies for Benzo[d]mdpi.comrsc.orgdioxole Scaffolds

The benzo[d] mdpi.comrsc.orgdioxole scaffold is a core component of many biologically active molecules and natural products. rsc.orgacs.org Consequently, the development of new and efficient methods for constructing this scaffold is a significant area of research.

One approach involves palladium-catalyzed arylation to form the core aporphine (B1220529) framework, which is a key step in the total synthesis of certain alkaloids containing the benzo[d] mdpi.comrsc.orgdioxole moiety. rsc.org Another versatile method is the Suzuki-Miyaura coupling reaction, which has been successfully used to synthesize new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring. worldresearchersassociations.com Researchers are also exploring multicomponent assembly processes followed by intramolecular cycloadditions to rapidly construct complex fused heterocyclic systems that include the benzodiazepine (B76468) and 1,2,3-triazole rings attached to a benzodioxole-like structure. nih.gov These novel methodologies aim to provide efficient and versatile routes to a wide range of benzo[d] mdpi.comrsc.orgdioxole-based compounds for various applications. frontiersin.orgrsc.orgacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(4-methoxyphenyl)-1H-indazole-1-yl)ethanone |

| 1-(benzo[d] mdpi.comrsc.orgdioxol-5-yl)propan-1-one |

| 1,3-Benzodioxole |

| 1,3-benzodioxole-5-carboxaldehyde |

| 5-Bromo-1,3-benzodioxole |

| This compound |

| 5-bromo-6-(bromomethyl)benzo[d] mdpi.comrsc.orgdioxole |

| Benzo[d] mdpi.comrsc.orgdioxole-6-benzamide |

| N-(benzo[d] mdpi.comrsc.orgdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide |

| Piperonyl Butoxide |

| (S)-(+)-N-formylovigerine |

| (S)-(+)-ovigerine |

| (6aS,6a'S)-(+)-ovigeridimerine |

| Coptisine bromide |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-4-methoxy-1,3-benzodioxole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of benzodioxole derivatives typically involves nucleophilic substitution or coupling reactions. For example, allyloxylation of 1,3-benzodioxole precursors using alkyl halides under basic conditions (e.g., KOH/MeOH) can introduce alkoxy groups (). Bromination is achieved via electrophilic aromatic substitution using brominating agents (e.g., Br₂ in CHCl₃ or NBS). Critical parameters include temperature control (e.g., 0°C to prevent side reactions), solvent polarity, and stoichiometry. Purification via flash chromatography (e.g., 10% AcOEt-petroleum ether) ensures high purity.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Peaks for aromatic protons (δ 6.3–6.7 ppm) and methoxy/bromo substituents (e.g., methoxy at δ ~3.8 ppm) confirm regiochemistry ().

- FT-IR : Stretching vibrations for C-O (1178 cm⁻¹) and C-Br (550–650 cm⁻¹) validate functional groups.

- HRMS : Exact mass analysis (e.g., [M]+ calculated vs. observed) confirms molecular formula ().

Q. What stability considerations are critical during storage and handling?

- Methodological Answer : Benzodioxole derivatives are sensitive to light and moisture. Store under inert gas (N₂/Ar) at 2–8°C ( ). Stability tests (TGA/DSC) assess decomposition thresholds. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the dioxole ring.

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine acts as a directing group, facilitating palladium-catalyzed couplings. Reaction efficiency depends on ligand choice (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃). Steric hindrance from the methoxy group may reduce coupling rates. Optimize solvent (e.g., DMF/H₂O) and temperature (80–100°C) to balance reactivity and stability ( ).

Q. What computational methods predict electronic effects of substituents on benzodioxole derivatives?

- Methodological Answer :

- DFT Calculations : Models HOMO/LUMO energies to assess nucleophilic/electrophilic sites ().

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability.

- QSPR Models : Correlate substituent electronic parameters (σ, Hammett constants) with experimental reactivity ().

Q. How can discrepancies in biological activity data (e.g., CYP enzyme induction) be resolved?

- Methodological Answer :

- Orthogonal Assays : Combine enzyme activity assays (e.g., fluorogenic substrates) with mRNA quantification (qPCR) to validate CYP1A2 induction ().

- Dose-Response Curves : Identify non-linear effects (e.g., AhR-independent pathways).

- Structural Analogues : Compare with methylenedioxyphenyl compounds to isolate substituent-specific effects ().

Data Contradiction Analysis

Q. How to address conflicting data in crystallographic vs. spectroscopic structural assignments?

- Methodological Answer :

- XRD Validation : Resolve ambiguities in regiochemistry (e.g., bromo vs. methoxy positioning) via single-crystal X-ray diffraction ().

- NOESY NMR : Detect spatial proximity of substituents to confirm assignments.

- SHELX Refinement : Use iterative least-squares refinement (e.g., SHELXL) to optimize structural models ().

Tables for Key Data

Q. Table 1: Spectroscopic Signatures of this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| 1H NMR | δ 6.34 (dd, J = 2.5, 8.5 Hz, aromatic H) | |

| 13C NMR | δ 154.2 (C-O), 117.7 (C-Br) | |

| HRMS | [M]+ Calcd: 246.0004; Found: 246.0006 |

Q. Table 2: Reactivity Parameters for Cross-Coupling Reactions

| Condition | Optimized Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes Pd activity |

| Ligand | Pd(PPh₃)₄ | Reduces steric hindrance |

| Solvent | DMF/H₂O (3:1) | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.